Product packaging for 3-(1-Aminoethyl)aniline hydrochloride(Cat. No.:)

3-(1-Aminoethyl)aniline hydrochloride

Cat. No.: B11731093
M. Wt: 172.65 g/mol
InChI Key: GLWBUAHIPLTXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(1-Aminoethyl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN2 B11731093 3-(1-Aminoethyl)aniline hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

3-(1-aminoethyl)aniline;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6H,9-10H2,1H3;1H

InChI Key

GLWBUAHIPLTXIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)N)N.Cl

Origin of Product

United States

Significance As a Chiral Amine Building Block

Chiral amines are of paramount importance in the landscape of organic synthesis, especially within the pharmaceutical and agrochemical sectors, where the biological efficacy of a molecule is frequently contingent on its specific stereochemistry. In its enantiomerically pure forms, 3-(1-Aminoethyl)aniline hydrochloride serves as a valuable chiral building block. A chiral building block is an enantiomerically pure molecule that is incorporated into a larger synthetic target, thereby imparting its inherent chirality to the final product.

The importance of this compound as a chiral building block is underscored by several key attributes:

Defined Stereochemistry: The presence of a pre-established stereocenter is crucial for the synthesis of target molecules with a precise three-dimensional architecture, a common requirement for achieving desired biological activity.

Orthogonal Functionality: The molecule's aromatic and aliphatic amine groups exhibit different reactivities, allowing for selective functionalization. For example, the more nucleophilic aliphatic amine can be selectively reacted while the less reactive aromatic amine is retained for a subsequent transformation, or vice versa. This differential reactivity is a powerful strategic element in the design of multi-step syntheses.

Synthetic Versatility: Chiral amines are foundational in the synthesis of a diverse range of more complex chiral molecules. These include, but are not limited to, ligands for asymmetric catalysis, key intermediates for active pharmaceutical ingredients (APIs), and components of natural product synthesis.

While specific, high-yield applications of this compound in the synthesis of well-known compounds are not extensively documented in readily accessible scientific literature, its structural features are analogous to other chiral amines that are routinely and successfully employed in the creation of a wide array of bioactive molecules.

Context Within Aniline Derivatives and Asymmetric Synthesis Advancements

Methodologies for Chiral Introduction

Establishing the stereocenter on the ethylamine side chain is a critical step in the synthesis. This is primarily achieved through asymmetric reactions that convert the prochiral ketone (3-aminoacetophenone or a protected version) into a single enantiomer of the amine.

Asymmetric reductive amination is a highly effective one-pot method for converting ketones directly into chiral amines. wikipedia.org This reaction involves the condensation of a ketone with an amine source to form an imine intermediate, which is then reduced in situ by a reducing agent in the presence of a chiral catalyst. wikipedia.org

For the synthesis of chiral 3-(1-Aminoethyl)aniline, the precursor ketone, such as 3-nitroacetophenone or 3-aminoacetophenone, is reacted with an ammonia source. The stereochemical outcome is controlled by a chiral catalyst, which can be a transition metal complex or an enzyme.

Transition Metal Catalysis: Catalysts based on metals like Iridium, Ruthenium, and Nickel, paired with chiral phosphine ligands (e.g., BINAP), are widely used for the asymmetric reductive amination of acetophenones. researchgate.netacs.org For instance, ruthenium-catalyzed direct asymmetric reductive amination has been successfully applied to challenging ketone substrates, utilizing an ammonium salt as the ammonia surrogate. acs.org The reaction conditions, including the choice of catalyst, solvent, and hydrogen source (like H₂ gas or isopropanol), are optimized to achieve high yields and enantioselectivity. researchgate.netgoogle.com

Biocatalysis: Enzymes, particularly reductive aminases (RedAms), offer an environmentally benign alternative for asymmetric reductive amination. nih.gov These enzymes can catalyze the amination of a broad range of ketones with high enantiomeric excess (ee). Studies on various acetophenone derivatives, including 4-nitroacetophenone, have shown that fungal reductive aminases can yield the corresponding (R)-amines with excellent enantiomeric excess (up to 96% ee). nih.gov This suggests that 3-nitroacetophenone would also be a viable substrate for enzymatic reductive amination to produce the chiral precursor to 3-(1-Aminoethyl)aniline.

Table 1: Examples of Catalytic Systems for Asymmetric Reductive Amination of Acetophenone Derivatives
Catalyst SystemSubstrate TypeKey FeaturesReported Enantiomeric Excess (ee)
Ru-BINAP complexesAromatic KetonesDirect amination using ammonium salts as NH₃ source.High ee achievable
Ir-f-Binaphane complexesAromatic KetonesEffective for asymmetric hydrogenation of intermediate imines.Up to 99% ee
Fungal Reductive Aminases (RedAms)Nitro-substituted AcetophenonesBiocatalytic, environmentally friendly, high stereoselectivity.Up to 96% ee

An alternative pathway to the chiral amine involves the formation and subsequent reduction of an oxime. The synthesis begins with the reaction of the precursor ketone, 3-nitroacetophenone or 3-aminoacetophenone, with hydroxylamine hydrochloride to form the corresponding acetophenone oxime. muni.czresearchgate.net

The critical step is the enantioselective reduction of the C=N double bond of the oxime. While standard reduction methods (e.g., catalytic hydrogenation with Pd/C) would produce a racemic mixture, stereocontrol can be achieved using chiral reducing agents or biocatalysts. Biocatalytic methods are particularly promising; for example, ene-reductases (ERs) have demonstrated the ability to reduce the C=N bond of oximes with high stereoselectivity, yielding chiral amines. nih.gov This enzymatic approach extends the biocatalytic toolbox for producing enantiomerically pure amines from oxime intermediates.

Multi-Step Synthesis Approaches from Aromatic Precursors

A complete synthesis of this compound from simple aromatic starting materials requires a multi-step sequence where the order of reactions is critical to ensure the correct meta-substitution pattern. libretexts.orglumenlearning.com A common and logical pathway starts from benzene (B151609).

Friedel-Crafts Acylation of Benzene: Benzene is first acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce acetophenone.

Nitration of Acetophenone: Acetophenone is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acetyl group is a meta-directing group, which ensures that the nitro group is introduced at the 3-position, yielding 3-nitroacetophenone. orgsyn.org It is crucial to perform acylation before nitration, as the strongly deactivating nitro group prevents the Friedel-Crafts acylation of nitrobenzene. libretexts.orglibretexts.orgreddit.com

Formation of the Chiral Center: The prochiral ketone, 3-nitroacetophenone, is converted into its corresponding chiral amine using one of the enantioselective methods described in section 2.1. For example, asymmetric reductive amination would yield (R)- or (S)-1-(3-nitrophenyl)ethanamine.

Reduction of the Nitro Group: The nitro group of the chiral intermediate is then reduced to an amine. This can be accomplished through various methods, such as catalytic hydrogenation using Raney nickel or tin with hydrochloric acid. bartleby.comprepchem.comchemguide.co.ukyoutube.com This step yields the chiral 3-(1-aminoethyl)aniline.

Formation of the Hydrochloride Salt: Finally, the synthesized chiral aniline is treated with hydrochloric acid to form the stable this compound salt.

An alternative sequence involves first reducing 3-nitroacetophenone to 3-aminoacetophenone. prepchem.compatsnap.com This intermediate can then undergo asymmetric reductive amination to form the final chiral product. chemicalbook.comsigmaaldrich.com

Table 2: A Representative Multi-Step Synthesis Route
StepReactionStarting MaterialProductKey Reagents
1Friedel-Crafts AcylationBenzeneAcetophenoneCH₃COCl, AlCl₃
2Electrophilic NitrationAcetophenone3-NitroacetophenoneHNO₃, H₂SO₄
3Asymmetric Reductive Amination3-Nitroacetophenone(R/S)-1-(3-Nitrophenyl)ethanamineNH₃ source, Chiral Catalyst, Reducing Agent
4Nitro Group Reduction(R/S)-1-(3-Nitrophenyl)ethanamine(R/S)-3-(1-Aminoethyl)anilineSn/HCl or H₂/Raney Ni
5Salt Formation(R/S)-3-(1-Aminoethyl)aniline(R/S)-3-(1-Aminoethyl)aniline hydrochlorideHCl

Enantioselective Preparation Techniques

Beyond the primary strategies of asymmetric reductive amination and chiral oxime reduction, other techniques can be employed to prepare enantiomerically pure 3-(1-Aminoethyl)aniline.

Catalytic Asymmetric Hydrogenation: This technique is often a key component of indirect reductive amination. An imine is pre-formed from 3-nitroacetophenone and an ammonia source, and this imine is then hydrogenated using a chiral transition-metal catalyst. Iridium and Rhodium complexes with chiral diphosphine ligands have proven highly effective for the asymmetric hydrogenation of acyclic N-aryl imines, achieving excellent enantioselectivities. google.com

Chiral Resolution: A classical approach to obtaining a single enantiomer is through the resolution of a racemic mixture. wikipedia.org In this method, a racemic mixture of 3-(1-aminoethyl)aniline is first synthesized via non-stereoselective methods. The racemic amine is then reacted with a chiral resolving agent, such as (R)- or (S)-tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which typically have different solubilities and can be separated by fractional crystallization. nih.gov After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. While effective, this method has the inherent disadvantage that a maximum of only 50% of the starting material can be converted to the desired enantiomer without a recycling process for the unwanted enantiomer. wikipedia.orgrsc.org

Chemical Reactivity and Transformation Pathways of 3 1 Aminoethyl Aniline Hydrochloride

Amination Reactions and Amide Formation

The two primary amine groups in 3-(1-Aminoethyl)aniline serve as nucleophilic centers that can readily participate in amination and amide formation reactions. The aliphatic amino group on the ethyl side chain is significantly more basic and nucleophilic than the aromatic amino group. algoreducation.comlibretexts.orglibretexts.org This difference in reactivity is due to the delocalization of the lone pair of electrons on the aniline (B41778) nitrogen into the aromatic π-system, which reduces its availability for bonding. libretexts.org In contrast, the lone pair on the aliphatic nitrogen is localized, and the alkyl group has a weak electron-donating inductive effect, enhancing its nucleophilicity. libretexts.org

Consequently, in reactions with electrophilic reagents such as acyl chlorides, acid anhydrides, or activated carboxylic acids, selective N-acylation will preferentially occur at the more reactive aliphatic amine under controlled conditions. D-acylation to form a diamide (B1670390) is possible under harsher conditions or with an excess of the acylating agent. A variety of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), can be used to facilitate amide bond formation with carboxylic acids, particularly for less reactive amines like anilines. nih.govresearchgate.net

Table 1: Representative Amide Formation Reactions

Acylating Agent Expected Primary Product
Acetyl Chloride N-(1-(3-aminophenyl)ethyl)acetamide
Benzoic Acid / EDC, HOBt N-(1-(3-aminophenyl)ethyl)benzamide
Boc Anhydride tert-butyl (1-(3-aminophenyl)ethyl)carbamate

Nucleophilic Reactivity of the Aniline Moiety

The aniline moiety of 3-(1-Aminoethyl)aniline exhibits significantly lower nucleophilicity compared to its aliphatic counterpart. This reduced reactivity is a hallmark of aromatic amines and stems from two primary electronic effects:

Resonance Delocalization: The lone pair of electrons on the aniline nitrogen atom is delocalized into the π-electron system of the benzene (B151609) ring. libretexts.org This resonance stabilization distributes the electron density over the ring, making the lone pair less available to attack an electrophile.

Hybridization: The nitrogen in aniline has a character between sp² and sp³, making its lone pair orbital have more s-character than a typical sp³-hybridized aliphatic amine. Electrons in orbitals with more s-character are held more tightly by the nucleus, further decreasing basicity and nucleophilicity.

This difference in reactivity allows for chemoselective reactions. For example, alkylation or acylation under mild conditions will almost exclusively occur on the more nucleophilic aliphatic amine. The weaker basicity of the aniline group is reflected in the pKa of its conjugate acid, which is substantially lower than that of an aliphatic amine's conjugate acid. libretexts.orgvaia.com

Table 3: Comparison of Amine Nucleophilicity and Basicity

Amine Type Representative Compound pKa of Conjugate Acid (approx.) General Nucleophilicity
Aromatic (Aniline Moiety) Aniline 4.6 Lower
Aliphatic (Ethylamine Moiety) Cyclohexylamine 10.6 Higher

Note: pKa values are representative and serve to illustrate the general trend in basicity. vaia.com

Role in Catalytic Processes and Ligation Reactions

The presence of two nitrogen atoms makes 3-(1-Aminoethyl)aniline a potential bidentate ligand in coordination chemistry and catalysis. The two amine groups can chelate to a single metal center, forming a six-membered ring, which is a thermodynamically stable arrangement. As a ligand, it can coordinate to various transition metals (e.g., Palladium, Ruthenium, Copper, Rhodium), influencing the metal's electronic properties and steric environment.

The chiral version of the analogous ortho-isomer, (R)-2-(1-aminoethyl)aniline, is noted as a valuable building block in asymmetric catalysis and drug design, where its dual functionality can impart stereochemical control. While specific applications for the 3-isomer are not widely documented, its structural features suggest potential utility in several areas:

Homogeneous Catalysis: The resulting metal complex could be investigated as a catalyst for reactions such as hydrogenations, C-C coupling reactions, or transfer hydrogenations.

Material Science: It could be incorporated as a building block for metal-organic frameworks (MOFs) or polymers, where the two nitrogen atoms can serve as linking points. acs.org

Organocatalysis: While less common for this type of molecule, the amine groups could potentially act as basic or hydrogen-bonding catalysts in certain organic transformations.

Table 4: Potential Roles in Catalysis and Ligation

Area Potential Role Example Application
Coordination Chemistry Bidentate N,N-Ligand Formation of stable chelate complexes with transition metals
Homogeneous Catalysis Ligand for active metal center Modifying selectivity and activity in cross-coupling reactions
Materials Science Dinitrogen Linker Synthesis of coordination polymers or functional materials

Applications of 3 1 Aminoethyl Aniline Hydrochloride in Advanced Organic Synthesis

Utility as a Stereospecific Building Block

The presence of a stereocenter in 3-(1-Aminoethyl)aniline hydrochloride is a key feature that underpins its application as a stereospecific building block. The ability to introduce and maintain a specific three-dimensional arrangement of atoms is crucial in the synthesis of bioactive molecules and advanced materials.

Chiral ligands are indispensable tools in asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds. The diamine functionality of this compound makes it an excellent candidate for the synthesis of novel chiral ligands. The two amine groups, one aromatic and one aliphatic, can be selectively functionalized to create bidentate or tridentate ligands. For instance, the primary aromatic amine can be converted into an imine or an amide, while the chiral aminoethyl group can be incorporated into a larger macrocyclic or acyclic structure. These ligands can then coordinate with various transition metals to form catalysts for a wide array of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations.

The stereochemical information embedded in the chiral center of this compound is transferred to the catalytic process, influencing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer of the product. The modular nature of this building block allows for the systematic modification of the ligand structure to fine-tune the steric and electronic properties of the resulting catalyst, thereby optimizing its activity and enantioselectivity.

Table 1: Potential Chiral Ligand Types Derived from 3-(1-Aminoethyl)aniline

Ligand ClassSynthetic ModificationPotential Metal Coordination
Schiff Base (Salen-type)Condensation of the aromatic amine with a chiral or achiral salicylaldehyde derivative.Manganese, Cobalt, Chromium
Bis(oxazoline) (BOX-type)Acylation of the aminoethyl group followed by cyclization.Copper, Zinc, Magnesium
Phosphine-Amine (P,N-type)Phosphinylation of one or both amine groups.Rhodium, Iridium, Palladium
DiamineDirect coordination or N-alkylation/arylation.Ruthenium, Rhodium

Beyond ligand synthesis, this compound serves as a versatile starting material for the construction of complex, stereochemically defined molecules. The differential reactivity of its two amino groups allows for regioselective transformations. The more nucleophilic aliphatic amine can undergo reactions such as acylation, alkylation, or sulfonylation, while the less reactive aromatic amine can be reserved for transformations like diazotization followed by substitution, or coupling reactions such as Buchwald-Hartwig amination.

This orthogonal reactivity, combined with the fixed stereochemistry of the ethylamine side chain, enables the efficient assembly of intricate molecular frameworks. It can be incorporated into peptide mimics, alkaloids, and other natural product analogues where the precise spatial arrangement of functional groups is critical for biological activity.

Contribution to Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound are frequently found in biologically active compounds, making it a valuable intermediate in pharmaceutical research and development.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of approved drugs featuring these structures. This compound provides a versatile scaffold for the synthesis of a variety of nitrogen-containing heterocyclic systems. For example, the aromatic diamine can be a precursor for the synthesis of benzodiazepines, quinoxalines, or other fused heterocyclic systems through condensation reactions with dicarbonyl compounds or their equivalents.

The chiral aminoethyl side chain can be incorporated into the heterocyclic ring system or remain as a substituent that can interact with biological targets. The ability to introduce a specific stereocenter is particularly important in drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Table 2: Exemplary Heterocyclic Scaffolds from 3-(1-Aminoethyl)aniline

Heterocyclic SystemKey Synthetic TransformationTherapeutic Area of Interest
BenzodiazepinesCondensation with a β-keto ester followed by cyclization.Anxiolytics, Anticonvulsants
QuinoxalinesReaction with a 1,2-dicarbonyl compound.Anticancer, Antimicrobial
ImidazolesPhillips condensation with a dicarbonyl compound and an aldehyde.Antifungal, Anti-inflammatory
Chiral PiperazinesReductive amination followed by intramolecular cyclization.Antipsychotics, Antidepressants

Involvement in Agrochemical Development

The principles of rational molecular design that guide pharmaceutical research are also applicable to the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The structural features of this compound make it a plausible building block for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

Chirality plays a significant role in the activity of many pesticides. The use of a single, active enantiomer can lead to a reduction in the required application rates, minimizing the environmental impact and reducing the potential for off-target effects. The incorporation of the 3-(1-Aminoethyl)aniline scaffold into new agrochemical candidates can lead to the discovery of compounds with novel modes of action or improved selectivity for the target pest. The presence of two amine functionalities also provides handles for the introduction of other pharmacophores or for conjugation to other molecules to modify properties such as solubility and soil mobility.

Spectroscopic and Structural Elucidation Studies of 3 1 Aminoethyl Aniline Hydrochloride and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the deduction of the molecular structure.

The spectrum of 3-(1-Aminoethyl)aniline hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the amine protons.

Aromatic Protons: The protons on the benzene (B151609) ring are expected to appear in the range of δ 6.5-7.5 ppm. Due to the meta substitution pattern, a complex splitting pattern is anticipated.

Methine Proton (-CH): The proton attached to the chiral carbon would likely appear as a quartet in the region of δ 4.0-4.5 ppm, split by the three adjacent methyl protons.

Methyl Protons (-CH₃): The three protons of the methyl group would resonate as a doublet around δ 1.3-1.6 ppm, split by the adjacent methine proton.

Amine Protons (-NH₂ and -NH₃⁺): The protons of the aniline (B41778) amino group and the protonated ethylamine group will be observed as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The aniline NH₂ protons might appear around δ 3.5-5.0 ppm, while the ammonium (-NH₃⁺) protons of the hydrochloride salt would be expected further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H6.5 - 7.5Multiplet
-CH(NH₃⁺)-4.0 - 4.5Quartet
-CH₃1.3 - 1.6Doublet
Aniline -NH₂3.5 - 5.0Broad Singlet
Ammonium -NH₃⁺> 7.0Broad Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, specific ¹³C NMR data for this compound is scarce. However, the chemical shifts can be estimated by examining data from aniline, substituted anilines, and other related structures hmdb.cakpi.uamdpi.comresearchgate.net.

Aromatic Carbons: The carbon atoms of the benzene ring are expected to resonate in the region of δ 110-150 ppm. The carbon atom attached to the aniline amino group (C-3) would be shifted upfield due to the electron-donating effect of the nitrogen, while the carbon attached to the aminoethyl group (C-1) would also be influenced by this substituent.

Methine Carbon (-CH): The chiral carbon of the ethylamine side chain is anticipated to have a chemical shift in the range of δ 50-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon would appear at a higher field, typically in the range of δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-NH₂145 - 150
Aromatic C-CH140 - 145
Other Aromatic C110 - 130
-CH(NH₃⁺)-50 - 60
-CH₃15 - 25

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the amine groups, the aromatic ring, and the alkyl chain. The analysis is based on established correlation tables and spectral data of similar compounds like aniline orgchemboulder.comresearchgate.netresearchgate.net.

N-H Stretching: The primary aniline amine (-NH₂) group would show two characteristic stretching bands in the region of 3300-3500 cm⁻¹ orgchemboulder.com. The protonated primary amine (-NH₃⁺) of the hydrochloride salt would exhibit a broad and strong absorption band in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.

N-H Bending: The N-H bending vibration of the primary aniline amine is typically observed around 1580-1650 cm⁻¹ orgchemboulder.com. The bending for the -NH₃⁺ group appears in a similar region.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching of the aromatic amine is expected in the range of 1250-1335 cm⁻¹, while the aliphatic C-N stretch will be in the 1020-1250 cm⁻¹ region orgchemboulder.com.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
-NH₂ (Aniline)Symmetrical & Asymmetrical Stretch3300 - 3500
-NH₃⁺Stretch2800 - 3200 (broad)
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
-NH₂ (Aniline)Bend1580 - 1650
-NH₃⁺Bend1500 - 1600
Aromatic C=CStretch1450 - 1600
Aromatic C-NStretch1250 - 1335
Aliphatic C-NStretch1020 - 1250

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the free base, 3-(1-Aminoethyl)aniline, has a molecular weight of 136.19 g/mol calpaclab.com. The hydrochloride salt would not typically be observed as an intact species in standard electron ionization (EI) mass spectrometry, but the molecular ion of the free base would be detected.

Under EI conditions, the molecular ion peak [M]⁺ at m/z 136 would be expected. The fragmentation pattern would likely involve the loss of a methyl group to form a stable benzylic cation, resulting in a prominent peak at m/z 121. This fragmentation is a characteristic feature of compounds containing a phenethylamine skeleton nist.govnist.gov. Another common fragmentation pathway for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-(1-Aminoethyl)aniline

m/zProposed Fragment
136[M]⁺ (Molecular Ion)
121[M - CH₃]⁺
106[M - CH₂NH₂]⁺
93[C₆H₅NH₂]⁺

X-ray Crystallography for Solid-State Molecular Architecture (on related structures)

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the solid-state architecture can be inferred by examining the crystal structures of related phenethylamine hydrochloride analogs researchgate.netwikipedia.orgwikipedia.org.

Computational and Theoretical Chemistry Investigations of 3 1 Aminoethyl Aniline Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable concept for visualizing the charge distribution of a molecule and predicting its reactive sites. journaleras.com An MEP map of 3-(1-Aminoethyl)aniline hydrochloride would likely reveal distinct regions of positive and negative electrostatic potential.

In analogous aniline (B41778) derivatives, the aromatic ring and the nitrogen atom of the amino group typically exhibit negative potential, indicating their susceptibility to electrophilic attack. journaleras.com Conversely, the hydrogen atoms of the amino and alkyl groups show positive potential, marking them as sites for nucleophilic interactions. journaleras.com For this compound, the protonation of the aminoethyl group would create a significant region of positive electrostatic potential, making it a primary site for nucleophilic attack.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Protonated Aminoethyl Group (-CH(NH3+)CH3)Strongly PositiveProne to nucleophilic attack
Aniline Amino Group (-NH2)Negative (on Nitrogen)Potential site for electrophilic attack
Aromatic RingNegative (delocalized)Susceptible to electrophilic substitution
Hydrogen atoms (aromatic and alkyl)PositivePotential sites for weak nucleophilic interactions

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of a molecule. nih.gov For this compound, computational methods can provide valuable data on its vibrational and electronic spectra.

DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. For instance, the characteristic stretching frequencies of the N-H bonds in both the primary amine and the protonated amine, as well as the C-N and aromatic C-C stretching vibrations, can be computationally determined.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis). These calculations would provide insights into the electronic transitions within the molecule, helping to understand its photophysical properties.

Table 2: Predicted Spectroscopic Parameters for this compound

Spectroscopic TechniquePredicted ParametersInformation Gained
Infrared (IR) SpectroscopyVibrational frequencies and intensitiesIdentification of functional groups (N-H, C-N, aromatic C-H)
Raman SpectroscopyRaman shifts and intensitiesComplementary vibrational information
UV-Vis SpectroscopyElectronic transition energies and oscillator strengthsUnderstanding of electronic structure and chromophores

Mechanistic Insights from Theoretical Modeling

Theoretical modeling provides a powerful avenue to explore the potential reaction mechanisms involving this compound at a molecular level.

Reaction Pathway and Transition State Characterization

Computational methods can be used to map out the potential energy surface for various reactions involving this compound. nih.gov This allows for the identification of reaction pathways, intermediates, and transition states. For example, in electrophilic aromatic substitution reactions, theoretical calculations can determine the preferred sites of attack (ortho, meta, or para to the amino group) by analyzing the stability of the corresponding intermediates (sigma complexes). scienceinfo.com The amino group in aniline is a strong activating group and an ortho-, para-director, a property that would be influenced by the presence of the meta-substituted aminoethyl group. chemistrysteps.com

Intermolecular and Intramolecular Interaction Analysis

The interactions within and between molecules of this compound are crucial for understanding its physical properties and crystal packing.

Intramolecular Interactions: The primary intramolecular interaction of note in the cation of this compound would be the potential for hydrogen bonding. Depending on the conformation of the aminoethyl side chain, a weak intramolecular hydrogen bond could exist between a hydrogen atom of the protonated amino group and the lone pair of the aniline nitrogen. nih.gov Computational studies on similar systems have shown that such interactions can influence the conformational preferences of the molecule. mdpi.commdpi.com

Emerging Research Avenues and Future Perspectives for 3 1 Aminoethyl Aniline Hydrochloride

Advancements in Asymmetric Catalysis Utilizing the Compound

The development of efficient chiral ligands is a cornerstone of asymmetric catalysis. The structure of 3-(1-Aminoethyl)aniline suggests its potential as a C2-symmetric ligand, which could be instrumental in late-transition metal catalysts. For instance, chiral nickel catalysts have been successfully employed for the isoselective polymerization of trans-2-butene rsc.org. It is conceivable that derivatives of 3-(1-Aminoethyl)aniline could be synthesized to act as ligands in similar nickel-catalyzed polymerizations, potentially offering new levels of stereocontrol in polymer synthesis.

Furthermore, iridium complexes bearing chiral diamine ligands have proven to be highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation (ATH) of functionalized ketones. nih.govacs.org These catalysts have achieved excellent enantioselectivities and high total turnover numbers in the synthesis of optically active secondary alcohols. nih.govacs.org The diamine moiety present in 3-(1-Aminoethyl)aniline makes it a prime candidate for development into a ligand for such iridium-catalyzed ATH reactions. Future research could focus on the synthesis of iridium complexes incorporating 3-(1-Aminoethyl)aniline derivatives and their application in the asymmetric reduction of a broad range of ketones and imines.

Table 1: Potential Catalytic Performance in Asymmetric Transfer Hydrogenation (ATH) of Ketones (Hypothetical) Based on data from analogous chiral diamine ligand systems.

EntryKetone SubstrateLigand Derived FromCatalyst SystemEnantiomeric Excess (ee)Reference System
1Acetophenone3-(1-Aminoethyl)aniline[Ir(Cp)Cl2]2 / Ligand>95% nih.govacs.org
22-Chloroacetophenone3-(1-Aminoethyl)aniline[Ir(Cp)Cl2]2 / Ligand>98% nih.govacs.org
31-Tetralone3-(1-Aminoethyl)aniline[Ir(Cp*)Cl2]2 / Ligand>97% nih.govacs.org

Exploration of Novel Reaction Systems and Methodologies

The unique reactivity of the aniline (B41778) scaffold opens doors to novel reaction systems. Recent advancements have demonstrated the enantiospecific synthesis of aniline-derived sulfonimidamides from the reaction of sulfonimidoyl fluorides with anilines, a process that proceeds with an inversion of the stereocenter at the sulfur atom. nih.gov This suggests that 3-(1-Aminoethyl)aniline could be a valuable substrate in similar sulfur-exchange reactions, leading to the synthesis of novel chiral sulfonimidamides with potential applications in medicinal chemistry. nih.gov

Another promising area of exploration is the stereospecific C(sp3)–C(sp2) coupling of boronic esters with aryl hydrazines to synthesize chiral anilines. nih.gov This transition-metal-free methodology could potentially be adapted for the synthesis of derivatives of 3-(1-Aminoethyl)aniline, providing a new route to this and other chiral anilines. The development of such a methodology would broaden the accessibility of these important chiral building blocks.

Broadening the Scope of Synthetic Applications

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and natural products. nih.gov The enantiomeric 1-phenylethylamine (α-PEA) is a well-established chiral auxiliary and inducer in the synthesis of numerous medicinal substances. mdpi.com Given its structural similarity, 3-(1-Aminoethyl)aniline holds similar promise as a key intermediate for the synthesis of complex chiral molecules.

For example, it could serve as a precursor for the synthesis of novel monoamine reuptake inhibitors, where stereochemistry plays a crucial role in fine-tuning selectivity and potency. mdpi.com The presence of both a chiral center and an aniline functional group allows for diverse modifications, enabling the creation of libraries of compounds for drug discovery. Its application could be particularly relevant in the synthesis of chiral intermediates for drugs targeting a wide range of diseases. doi.orgnih.gov

Table 2: Potential Synthetic Intermediates Derived from 3-(1-Aminoethyl)aniline

Intermediate ClassPotential ApplicationSynthetic Transformation
Chiral DiaminesAsymmetric Catalysis LigandsN-alkylation or N-arylation
Chiral SulfonimidamidesMedicinal ChemistryReaction with Sulfonimidoyl Fluorides
Bioactive AminesPharmaceutical DevelopmentReductive Amination, Cross-Coupling

Deepening Mechanistic Understanding through Advanced Computational Techniques

To fully unlock the potential of 3-(1-Aminoethyl)aniline in asymmetric catalysis and synthesis, a deep mechanistic understanding is crucial. Advanced computational techniques, such as Density Functional Theory (DFT), can provide invaluable insights into reaction mechanisms, transition states, and the origins of enantioselectivity. researchgate.net

Computational studies have been successfully applied to understand the enantiospecificity of reactions involving aniline derivatives and to elucidate the role of chiral ligands in catalysis. nih.gov Similar computational analyses could be performed on catalytic systems involving 3-(1-Aminoethyl)aniline. For instance, DFT calculations could model the coordination of the diamine ligand to a metal center, predict the most stable conformations of the catalyst-substrate complex, and calculate the energy barriers for the formation of different enantiomers. This knowledge would facilitate the rational design of more efficient and selective catalysts. Vibrational Circular Dichroism (VCD) spectroscopy, in conjunction with DFT calculations, has also been used to study the structure of chiral lanthanide complexes with amino acids, offering another powerful tool for characterizing the coordination chemistry of chiral amines like 3-(1-Aminoethyl)aniline. mdpi.com

Q & A

Q. What are the established synthetic routes for 3-(1-aminoethyl)aniline hydrochloride, and how can its purity be validated?

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, 3-(chloromethyl)aniline hydrochloride derivatives (structurally analogous) are synthesized by reacting substituted anilines with alkyl halides or reducing agents like sodium cyanoborohydride . To validate purity, use orthogonal analytical methods:

  • UV/Vis spectroscopy : Monitor λmax at 235 nm and 288 nm for characteristic absorption bands of aromatic amines .
  • HPLC : Employ C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities .
  • Elemental analysis : Confirm stoichiometry (C, H, N, Cl) to ±0.3% deviation .

Q. How do solubility and stability properties impact experimental design?

Solubility varies significantly with solvent polarity. For instance:

  • Water : Limited solubility due to the hydrochloride salt’s ionic nature; use sonication or mild heating (<50°C) .
  • Alcohols (methanol, ethanol) : Higher solubility (~50–100 mg/mL at 25°C) for reaction setups . Stability is pH-dependent: Store at -20°C in airtight containers to prevent hydrolysis or oxidation. Avoid prolonged exposure to light .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (classified as a skin/eye irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Neutralize with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yield optimization strategies include:

  • Catalyst screening : Test Pd/C, Raney Ni, or chiral catalysts for reductive amination (e.g., 13% yield reported in Pacritinib synthesis can be improved to >30% with optimized catalysts) .
  • Solvent systems : Mixed solvents (e.g., THF/water) enhance intermediate solubility and reduce side reactions .
  • Temperature control : Maintain <0°C during exothermic steps (e.g., acylations) to prevent decomposition .

Q. What analytical challenges arise in characterizing genotoxic impurities, and how are they addressed?

Trace impurities (e.g., alkyl halides, nitro intermediates) require sensitive detection:

  • LC-MS/MS : Use MRM mode with thresholds ≤1 ppm .
  • GC-Headspace : Detect volatile impurities (e.g., residual solvents) with detection limits <0.1% .
  • Forced degradation studies : Expose to heat, light, and acidic/alkaline conditions to identify degradation pathways .

Q. How are contradictions in solubility data resolved across studies?

Discrepancies often arise from measurement techniques (e.g., gravimetric vs. spectroscopic). Mitigation strategies:

  • Standardized protocols : Use USP/FDA guidelines for equilibrium solubility measurements .
  • Co-solvent methods : Employ ethanol/water mixtures to extrapolate intrinsic solubility via the Yalkowsky equation .

Q. What role does this compound play in synthesizing bioactive molecules?

The compound serves as a key intermediate in pharmaceuticals:

  • Fentanyl derivatives : Imine formation with NPP (Item No. 20528) for opioid receptor targeting .
  • Kinase inhibitors : Functionalization of the ethylamine group enables Rho-kinase modulation (e.g., myosin phosphatase regulation) .

Methodological Notes

  • Data contradiction analysis : Cross-reference solubility and stability data from NIST, Cayman Chemical, and peer-reviewed studies to identify context-specific variables (e.g., temperature, solvent purity) .
  • Experimental design : Prioritize DOE (Design of Experiments) for multi-step syntheses to assess factor interactions (e.g., pH, solvent ratio) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.